3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of a suitable catalyst.
Introduction of the Oxetane Ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of a suitable epoxide and a base.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted pyrazoles and oxetanes with different substituents.
Scientific Research Applications
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which distinguish it from other pyrazole derivatives. Similar compounds include:
Pyrazole derivatives: Other pyrazole compounds with different substituents and functional groups.
Oxetane derivatives: Compounds containing oxetane rings with various substituents.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3,5-dimethyl-1-(oxetan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4,9H2,1-2H3 |
InChI Key |
GPMWYTMFHCHHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.